molecular formula C25H33N3O5S2 B2721176 Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-23-4

Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2721176
CAS RN: 449768-23-4
M. Wt: 519.68
InChI Key: MBTZEKHYNWUVBW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The tetrahydrothieno[2,3-c]pyridine moiety is a common structure in many biologically active compounds.


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The tetrahydrothieno[2,3-c]pyridine moiety is a fused ring system that includes a thiophene and a pyridine ring.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Reactivity : The compound's synthesis involves complex chemical reactions highlighting its potential in creating highly functionalized organic molecules. Studies such as the one by Zhu et al. (2003) showcase the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions with N-tosylimines, leading to tetrahydropyridines, which are crucial in medicinal chemistry for their biological activities (Zhu, Lan, & Kwon, 2003). This research underpins the broader utility of complex organic compounds in facilitating novel synthesis pathways.

Design and Synthesis of Novel Inhibitors : In the realm of drug discovery, the design and synthesis of compounds targeting specific biological pathways are crucial. Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, for instance, demonstrates the synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's relevance in developing new antimicrobial agents (Jeankumar et al., 2013).

Metal–Organic Frameworks (MOFs) : Compounds featuring carboxylate functionalities are often used as ligands in the construction of MOFs, which have applications ranging from catalysis to gas storage. Ahmad et al. (2012) provide insight into the synthesis and magnetic properties of MOFs using carboxylate-based ligands, indicating the potential of such compounds in materials science (Ahmad et al., 2012).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the pharmacokinetic properties of these compounds .

properties

IUPAC Name

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-4-33-25(30)22-20-12-15-27(17(2)3)16-21(20)34-24(22)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-5-7-14-28/h8-11,17H,4-7,12-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTZEKHYNWUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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